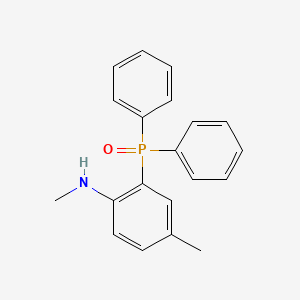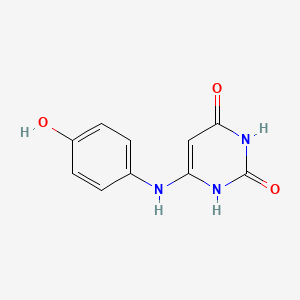
Diphosphoric acid, P,P'-ditridecyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphosphoric acid, P,P’-ditridecyl ester is an organic compound that belongs to the class of phosphate esters It is derived from diphosphoric acid and tridecyl alcohol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diphosphoric acid, P,P’-ditridecyl ester can be synthesized through the esterification of diphosphoric acid with tridecyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of diphosphoric acid, P,P’-ditridecyl ester involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity. Industrial production may also involve the use of continuous reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Diphosphoric acid, P,P’-ditridecyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to produce diphosphoric acid and tridecyl alcohol.
Oxidation: The ester can be oxidized to form corresponding phosphates.
Substitution: The ester can participate in substitution reactions with nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products Formed
Hydrolysis: Diphosphoric acid and tridecyl alcohol.
Oxidation: Corresponding phosphates.
Substitution: Various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diphosphoric acid, P,P’-ditridecyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential role in biological systems and as a model compound for studying phosphate esters.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants
Wirkmechanismus
The mechanism of action of diphosphoric acid, P,P’-ditridecyl ester involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, influencing their activity and function. The ester can also participate in phosphorylation reactions, which are crucial for cellular signaling and energy transfer .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diphosphoric acid, P,P’-diisooctyl ester
- Phosphonic acid, diphenyl ester
- Phosphate esters and anhydrides
Uniqueness
Diphosphoric acid, P,P’-ditridecyl ester is unique due to its specific alkyl chain length and ester configuration. This gives it distinct physical and chemical properties compared to other phosphate esters. Its long alkyl chain provides hydrophobic characteristics, making it suitable for applications in non-polar environments .
Eigenschaften
CAS-Nummer |
70714-99-7 |
|---|---|
Molekularformel |
C26H56O7P2 |
Molekulargewicht |
542.7 g/mol |
IUPAC-Name |
[hydroxy(tridecoxy)phosphoryl] tridecyl hydrogen phosphate |
InChI |
InChI=1S/C26H56O7P2/c1-3-5-7-9-11-13-15-17-19-21-23-25-31-34(27,28)33-35(29,30)32-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3,(H,27,28)(H,29,30) |
InChI-Schlüssel |
BFRSLHVLLJWJPS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCOP(=O)(O)OP(=O)(O)OCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



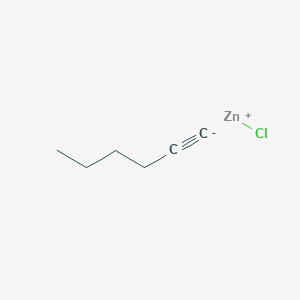
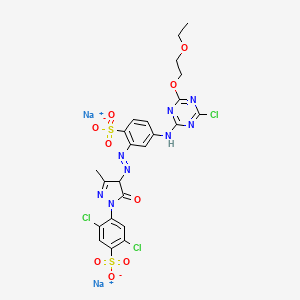
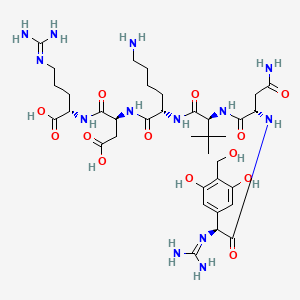
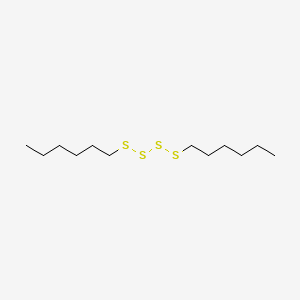
![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]heptane-1-sulfonamide](/img/structure/B14476998.png)
![N-[3-(4-Bromophenyl)-3-chloroprop-2-en-1-ylidene]hydroxylamine](/img/structure/B14477006.png)
![Methyl 2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzoate](/img/structure/B14477014.png)

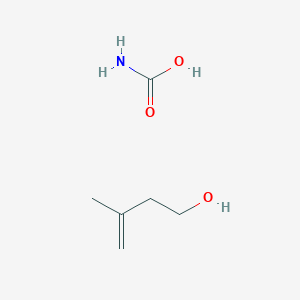
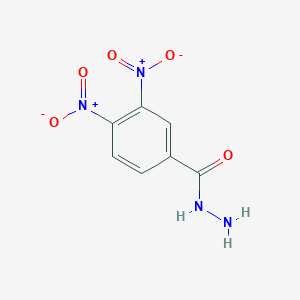
![{[(Dichloromethyl)stannyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14477047.png)
